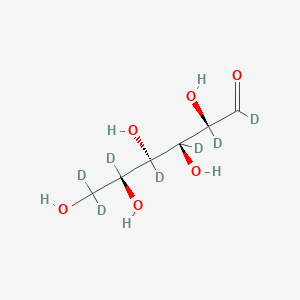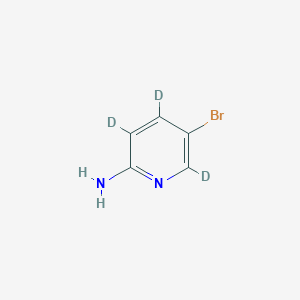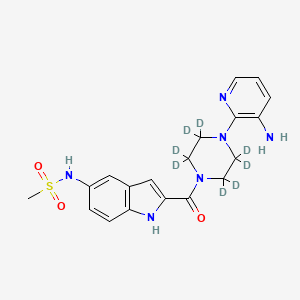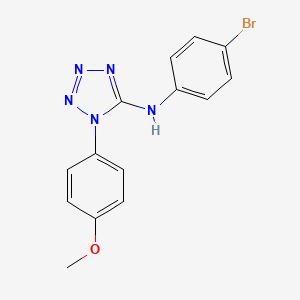
Antitubercular agent-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitubercular agent-18 is a synthetic compound designed to combat tuberculosis, a contagious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that aim to inhibit the growth and proliferation of the tuberculosis-causing bacteria. Tuberculosis primarily affects the lungs but can also impact other organ systems. The development of this compound is crucial in the fight against drug-resistant strains of Mycobacterium tuberculosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a substituted aromatic aldehyde with a thiophenol derivative in the presence of a base such as potassium carbonate in dimethylformamide.
Cyclization to Intermediate B: The intermediate A undergoes cyclization with a hydrazine derivative in ethanol, catalyzed by sodium hydroxide.
Final Coupling Reaction: The intermediate B is then coupled with a heteroaryl aldehyde in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Antitubercular agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached.
Applications De Recherche Scientifique
Antitubercular agent-18 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways in organic synthesis.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.
Medicine: Explored as a potential therapeutic agent for treating drug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mécanisme D'action
The mechanism of action of antitubercular agent-18 involves inhibiting the synthesis of mycobacterial cell walls. The compound targets specific enzymes involved in the biosynthesis of the cell wall, such as arabinosyltransferases. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound also interferes with the transcription and translation processes, further inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits bacterial RNA polymerase.
Ethambutol: Inhibits arabinosyltransferases involved in cell wall biosynthesis.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Uniqueness of Antitubercular Agent-18: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and transcription processes. This dual action makes it particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Additionally, its synthetic versatility allows for the modification of its structure to enhance its efficacy and reduce potential side effects.
Propriétés
Formule moléculaire |
C14H12BrN5O |
|---|---|
Poids moléculaire |
346.18 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-1-(4-methoxyphenyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H12BrN5O/c1-21-13-8-6-12(7-9-13)20-14(17-18-19-20)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H,16,17,19) |
Clé InChI |
ATCXHWLLJKSCGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NN=N2)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
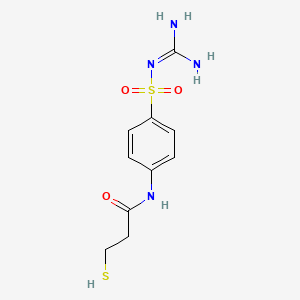
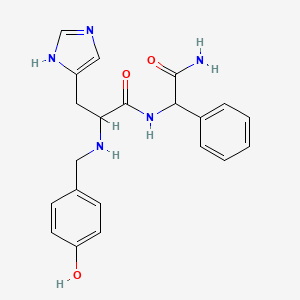
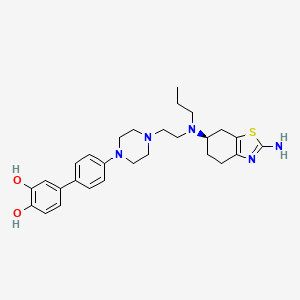
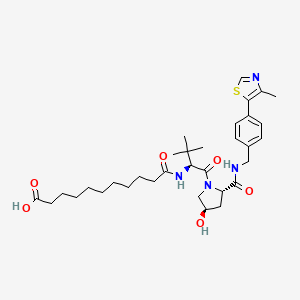
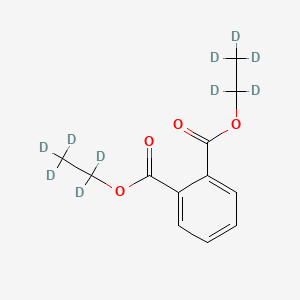
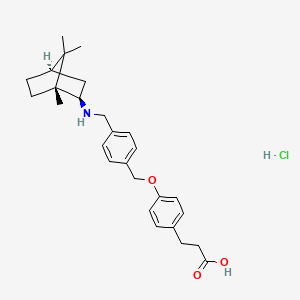
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
